molecular formula C6H13NS B1441846 5-Methyl-1,4-thiazepane CAS No. 7670-50-0

5-Methyl-1,4-thiazepane

Cat. No. B1441846
CAS RN: 7670-50-0
M. Wt: 131.24 g/mol
InChI Key: JDZGEWJZJFNIGZ-UHFFFAOYSA-N
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Description

5-Methyl-1,4-thiazepane is a chemical compound with the molecular weight of 167.7 . It is also known as 5-methyl-1,4-thiazepane hydrochloride .


Synthesis Analysis

The synthesis of 1,4-thiazepane derivatives, including 5-Methyl-1,4-thiazepane, involves synthetic approaches to the preparation of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines . The data on the synthesis and biological properties of these heterocycles over the past 10–15 years are presented with an emphasis on one-pot preparation procedures .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1,4-thiazepane can be represented by the Inchi Code: 1S/C6H13NS.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

5-Methyl-1,4-thiazepane is a powder with a molecular weight of 167.7 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

5-Methyl-1,4-thiazepane and its derivatives, 1,4-thiazepanes, are significant due to their three-dimensional (3D) structure and underrepresentation in fragment screening libraries. They are recognized as new BET bromodomain ligands. A one-pot synthesis approach using α,β-unsaturated esters and 1,2-amino thiols has been developed to form 1,4-thiazepanones, which serve as precursors to 1,4-thiazepanes. This method provides efficient and readily diversified synthesis for library development and tolerates a broad scope of α,β-unsaturated esters. The resulting 1,4-thiazepanes have been characterized as new BET bromodomain ligands through protein-observed 19F NMR, indicating their potential in medicinal chemistry applications, specifically in the context of protein interaction modulation (Pandey et al., 2020).

Pharmacological and Biological Applications

1,4-Thiazepines derivatives, including 5-Methyl-1,4-thiazepane structures, have been recognized for their pharmacological importance. They have shown potential as novel anti-Trypanosoma brucei brucei agents, indicating their applicability in developing treatments for parasitic diseases. The activity of these compounds against Nippostrongylus brasiliensis, Caenorhabditis elegans (anthelmintic models), and Trypanosoma brucei brucei was evaluated, with certain derivatives demonstrating significant efficacy and selectivity, highlighting their therapeutic potential in infectious disease treatment (Vairoletti et al., 2019).

Anticancer Activities

Certain 1,4-thiazepane derivatives have been discovered as apoptosis inducers in cell- and caspase-based high-throughput screening (HTS) assays. These compounds have shown potent activity in growth inhibition assays and function as inhibitors of tubulin polymerization, indicating their potential as cancer therapeutics. The structure-activity relationship (SAR) studies have identified specific derivatives as highly potent apoptosis inducers, further emphasizing the role of 5-Methyl-1,4-thiazepane structures in anticancer drug development (Drewe et al., 2007).

Safety And Hazards

The safety information for 5-Methyl-1,4-thiazepane includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5-methyl-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZGEWJZJFNIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,4-thiazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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